1,3-Bis[3,5-di(pyridin-3-yl)phenyl]benzene

Catalog No.
S2959640
CAS No.
1030380-38-1
M.F
C38H26N4
M. Wt
538.654
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Bis[3,5-di(pyridin-3-yl)phenyl]benzene

CAS Number

1030380-38-1

Product Name

1,3-Bis[3,5-di(pyridin-3-yl)phenyl]benzene

IUPAC Name

3-[3-[3-(3,5-dipyridin-3-ylphenyl)phenyl]-5-pyridin-3-ylphenyl]pyridine

Molecular Formula

C38H26N4

Molecular Weight

538.654

InChI

InChI=1S/C38H26N4/c1-6-27(33-17-35(29-8-2-12-39-23-29)21-36(18-33)30-9-3-13-40-24-30)16-28(7-1)34-19-37(31-10-4-14-41-25-31)22-38(20-34)32-11-5-15-42-26-32/h1-26H

InChI Key

WCXKTQVEKDHQIY-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)C2=CC(=CC(=C2)C3=CN=CC=C3)C4=CN=CC=C4)C5=CC(=CC(=C5)C6=CN=CC=C6)C7=CN=CC=C7

Solubility

not available
  • Electron Transport Material (ETM)

    Research suggests B3PyPB possesses properties that make it a suitable electron transport material (ETM) in OLED devices. An ETM efficiently carries electrons from the cathode (negative electrode) to the light-emitting layer in an OLED. Studies have shown B3PyPB has a favorable energy level alignment with other commonly used OLED materials, promoting efficient electron injection and transport ().

  • Improved OLED Performance

    Incorporation of B3PyPB as an ETM in OLED structures has demonstrated enhancements in device performance. Research has reported increased power efficiency, which translates to lower energy consumption for the same level of brightness ().

  • Material Design and Optimization

    Research on B3PyPB extends beyond its standalone application. Scientists are exploring its potential in combination with other materials to develop novel ETMs with superior properties. This includes modifying B3PyPB's chemical structure to fine-tune its energy levels and electron transport characteristics for optimized OLED performance.

1,3-Bis[3,5-di(pyridin-3-yl)phenyl]benzene is a complex organic compound characterized by its unique molecular structure, which includes multiple pyridinyl groups attached to a central benzene framework. The molecular formula of this compound is C38H26N4C_{38}H_{26}N_{4}, with a molar mass of approximately 538.64 g/mol. It appears as white to light yellow crystals or powder and exhibits a melting point ranging from 264°C to 269°C, with a predicted boiling point of around 753°C . The compound has a density of approximately 1.186 g/cm³ and a pKa value of 4.74, indicating its acidic properties .

The chemical behavior of 1,3-bis[3,5-di(pyridin-3-yl)phenyl]benzene is influenced by its functional groups, particularly the pyridine moieties. It can participate in various reactions typical of aromatic compounds, such as electrophilic substitution and coordination with metal ions due to the presence of nitrogen atoms in the pyridine rings. These nitrogen atoms can act as Lewis bases, facilitating coordination with transition metals, which is significant in catalysis and material science applications.

The synthesis of 1,3-bis[3,5-di(pyridin-3-yl)phenyl]benzene typically involves multi-step organic reactions. One common method includes:

  • Formation of the Pyridine Substituents: Starting materials such as 3-bromopyridine can be reacted with phenylboronic acid in a Suzuki coupling reaction to form the desired pyridine-substituted phenyl groups.
  • Coupling Reaction: The resultant intermediates can then undergo further coupling reactions to form the final product. This may involve palladium-catalyzed cross-coupling techniques that facilitate the formation of carbon-carbon bonds.

This synthetic route allows for the precise control over the substitution pattern on the benzene ring.

1,3-Bis[3,5-di(pyridin-3-yl)phenyl]benzene finds application primarily in organic electronics and materials science due to its favorable electronic properties. It is utilized as an electron transport material in organic light-emitting diodes (OLEDs), where it contributes to enhanced efficiency and stability . Additionally, its coordination chemistry makes it suitable for applications in catalysis and sensor technology.

Interaction studies involving 1,3-bis[3,5-di(pyridin-3-yl)phenyl]benzene often focus on its ability to coordinate with metal ions. Such interactions can be characterized through spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These studies help elucidate the binding affinities and mechanisms of interaction between the compound and various metal centers.

Several compounds share structural features with 1,3-bis[3,5-di(pyridin-3-yl)phenyl]benzene. Here are some notable examples:

Compound NameMolecular FormulaKey Features
1,3-Di(3-pyridyl)benzeneC18H14N2Contains two pyridine groups; used in sensors
1,4-Bis(3-pyridyl)benzeneC18H14N2Similar structure; potential applications in catalysis
1,3,5-Tri[(3-pyridyl)-phen-3-yl]benzeneC39H27N3Has three pyridine groups; used in OLEDs

Uniqueness: The distinct feature of 1,3-bis[3,5-di(pyridin-3-yl)phenyl]benzene lies in its symmetrical structure with multiple pyridine substituents that enhance its electronic properties for applications in organic electronics compared to other similar compounds which may have fewer substituents or different arrangements.

1,3-Bis[3,5-di(pyridin-3-yl)phenyl]benzene (B3PyPB) has redefined performance benchmarks in organic optoelectronics. Its adoption as an electron-transport layer (ETL) and hole-blocking layer (HBL) in OLEDs has enabled record-breaking device efficiencies, with reported current efficiencies of 90.0 cd/A and external quantum efficiencies (EQE) surpassing 41% in blue-emitting devices. Academically, B3PyPB has been instrumental in validating design principles for high-triplet-energy materials, influencing over 200 peer-reviewed studies since its first reported use in 2015. The compound’s ability to suppress triplet-polaron annihilation while maintaining low operating voltages (<4V) has made it a model system for studying charge balance dynamics in multilayer organic devices.

Historical Evolution of Pyridine-Based Materials in Optoelectronics

Pyridine derivatives entered optoelectronics through early work on charge-transport layers in the 1990s. The nitrogen atom's electron-withdrawing nature provided foundational advantages over pure hydrocarbon systems, enabling:

  • Enhanced electron injection via lowered LUMO levels (e.g., 2.60 eV for B3PyPB vs. 3.0 eV for TPBi)
  • Improved thermal stability through rigid π-conjugated architectures
  • Tunable frontier orbitals via positional isomerism (ortho, meta, para substitutions)

B3PyPB represents the fourth-generation evolution of these materials, combining tetra-pyridyl coordination sites with terphenyl backbone rigidity to achieve unmatched electron mobility (10^-3 cm²/Vs) and thermal decomposition temperatures exceeding 350°C.

Taxonomic Classification and Nomenclature in Scientific Literature

Systematic naming and classification:

  • IUPAC Name: 1,3-Bis[3,5-di(pyridin-3-yl)phenyl]benzene
  • CAS Registry: 1030380-38-1
  • Common Synonyms: BmPyPB, BmPyPhB, 3,3'',5,5''-Tetra(pyridin-3-yl)-1,1':3',1''-terphenyl

Taxonomic categorization:

CategoryClassification
Chemical ClassPolycyclic aromatic hydrocarbon
Functional GroupsPyridinyl, phenyl
Material TypeElectron-transport layer (ETL)
Crystallographic SystemMonoclinic (predicted)

Pioneering Research Contributions and Scientific Milestones

Landmark studies utilizing B3PyPB:

YearBreakthroughDevice Performance
2015First implementation as HBL in blue PHOLEDsEQE: 21.8% @ 100 cd/m²
2018Tandem OLED integrationCurrent Efficiency: 90.0 cd/A
2020Nanosecond delayed fluorescence systemsτd: 750 ns, Φd: 32%
2022Pyridine-based ETM comparative analysis40% efficiency gain vs. TPBi

Quantum Mechanical Framework for Electronic Property Analysis

The electronic properties of B3PyPB are rooted in its conjugated aromatic system and pyridyl substituents. Quantum mechanical calculations, particularly those employing hybrid functionals such as B3LYP and M06-2X, reveal a highest occupied molecular orbital (HOMO) localized on the central benzene ring and pyridyl nitrogen atoms, while the lowest unoccupied molecular orbital (LUMO) resides on the electron-deficient pyridyl groups [1] [4]. This spatial separation facilitates electron injection from cathode interfaces in OLEDs. Time-dependent DFT (TD-DFT) simulations further predict an absorption maximum at 259 nm, consistent with experimental UV-vis spectra [1].

The molecule’s wide energy gap (4.05 eV) arises from its rigid terphenyl backbone and orthogonal pyridyl orientations, which minimize π-orbital overlap. Non-covalent interaction (NCI) analysis identifies weak C–H···N hydrogen bonds between adjacent pyridyl units, stabilizing the crystal lattice and enhancing thermal stability (melting point: 264–269°C) [1] [3].

Structure-Function Relationship Paradigms

B3PyPB’s optoelectronic performance is dictated by three structural features:

  • Symmetrical Terphenyl Core: Ensures uniform charge distribution and reduces energetic disorder in thin films.
  • Peripheral Pyridyl Groups: Act as electron-withdrawing units, lowering the LUMO level (-1.8 eV vs. vacuum) to align with common cathode materials like aluminum [4].
  • Meta-Substitution Pattern: The 3,5-di(pyridin-3-yl)phenyl arrangement minimizes steric hindrance while maximizing intermolecular π-π stacking, as evidenced by X-ray diffraction studies [3].

Table 1: Structural Features and Correlated Optoelectronic Properties

Structural FeatureOptoelectronic PropertyValue/Impact
Terphenyl coreEnergy gap4.05 eV [1]
Pyridyl substituentsElectron mobility10⁻³–10⁻⁴ cm² V⁻¹ s⁻¹ [4]
Meta-substitutionIntermolecular stacking distance3.5 Å [3]

Computational Modeling for Optoelectronic Property Prediction

Multiscale modeling approaches combining DFT and molecular dynamics (MD) simulations predict B3PyPB’s electron mobility within 5% of experimental values. The Marcus theory of electron transfer quantifies reorganization energies (λ = 0.25 eV), confirming low charge-carrier trapping [4]. Polarizable continuum models (PCM) further demonstrate that dielectric screening in device environments reduces the HOMO-LUMO gap by 0.15 eV, enhancing charge injection [2].

Density Functional Theory Investigations of Electronic Structure

DFT calculations at the ωB97X-D/6-311G(d) level reveal a quinoidal distortion in the terphenyl core, which delocalizes π-electrons and increases conjugation length. Natural bond orbital (NBO) analysis identifies hyperconjugative interactions between pyridyl lone pairs and σ* orbitals of adjacent C–C bonds, contributing to planarization (dihedral angle: <10°) [2] [4]. Spin-density distributions in triplet states show localization on the central benzene ring, critical for triplet exciton confinement in phosphorescent OLEDs [4].

Frontier Molecular Orbital Theory Applications in Research

Frontier orbital analysis rationalizes B3PyPB’s role as an electron-transport layer:

  • HOMO (-6.2 eV): Localized on pyridyl groups, enabling hole blocking.
  • LUMO (-2.1 eV): Delocalized across the terphenyl backbone, promoting electron transport [1] [4].
    The HOMO-LUMO gap (4.1 eV) aligns with deep-blue emitters, making B3PyPB suitable for high-energy OLED applications.

Triplet Energy Level Theoretical Frameworks and Implications

B3PyPB’s high triplet energy (2.75 eV), calculated via TD-DFT with Tamm-Dancoff approximation, prevents reverse intersystem crossing in green and blue phosphorescent OLEDs. Spin-orbit coupling matrix elements (SOCMEs) between triplet states and metal-centered emitters (e.g., Ir(ppy)₃) are minimized (<0.1 cm⁻¹), reducing exciton quenching [4].

Table 2: Triplet Energy Parameters

ParameterValue (eV)Method
Triplet energy (T₁)2.75TD-DFT/M06 [4]
Singlet-triplet gap (ΔE_ST)0.85CASSCF(10,10) [2]

XLogP3

7.4

Dates

Modify: 2023-08-17

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